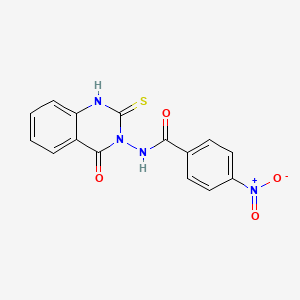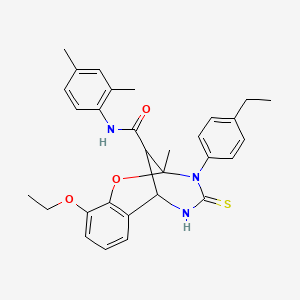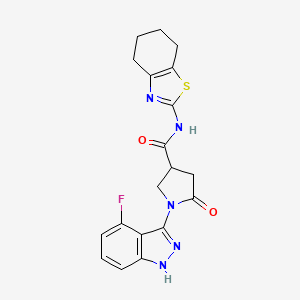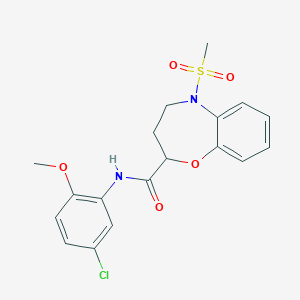
4-nitro-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-nitro-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide is a complex organic compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring This specific compound is characterized by the presence of a nitro group, a sulfanylidene group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide typically involves the reaction of substituted benzohydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid. The reaction is carried out in water, which acts as a green solvent, adhering to the principles of green chemistry. The yields from this reaction are nearly quantitative .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and the use of water as a solvent suggest that industrial synthesis would focus on minimizing the use of hazardous chemicals and maximizing yield efficiency.
Chemical Reactions Analysis
Types of Reactions
4-nitro-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The sulfanylidene group can be oxidized to a sulfoxide or sulfone.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
4-nitro-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antitumor activities.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the design of combinatorial libraries for drug discovery.
Mechanism of Action
The mechanism of action of 4-nitro-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The quinazoline core can inhibit specific enzymes or receptors, leading to its biological effects. The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 2-nitro-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide
- 5-(4-bromobenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl derivatives
Uniqueness
4-nitro-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its quinazoline core differentiates it from other similar compounds, providing unique interactions with biological targets .
Properties
CAS No. |
83717-71-9 |
|---|---|
Molecular Formula |
C15H10N4O4S |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
4-nitro-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide |
InChI |
InChI=1S/C15H10N4O4S/c20-13(9-5-7-10(8-6-9)19(22)23)17-18-14(21)11-3-1-2-4-12(11)16-15(18)24/h1-8H,(H,16,24)(H,17,20) |
InChI Key |
VKBANARHLNFTJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-ethyl-N-(4-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)acetamide](/img/structure/B11223216.png)



![1-(4-Fluoro-1H-indazol-3-YL)-4-[4-(pyridin-2-YL)piperazine-1-carbonyl]pyrrolidin-2-one](/img/structure/B11223235.png)
![1-(2,3-dihydro-1H-indol-1-yl)-2-{[4-methyl-6-(piperidin-1-ylsulfonyl)quinolin-2-yl]sulfanyl}propan-1-one](/img/structure/B11223248.png)
![N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide](/img/structure/B11223251.png)
![4-(3-hydroxyphenyl)-3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11223261.png)

![N-(5-chloro-2-methoxyphenyl)-2-[4-(morpholin-4-ylcarbonyl)-2-oxoquinolin-1(2H)-yl]acetamide](/img/structure/B11223268.png)
![2'-isobutyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1'-oxo-2',4'-dihydro-1'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11223269.png)
![6-Chloro-3-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]chromen-2-one](/img/structure/B11223271.png)
![7-(3-chloro-4-methylphenyl)-N-cyclopentyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11223273.png)

